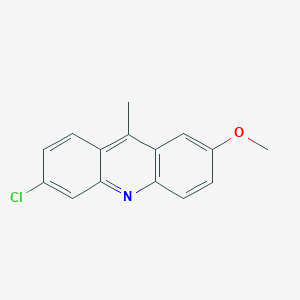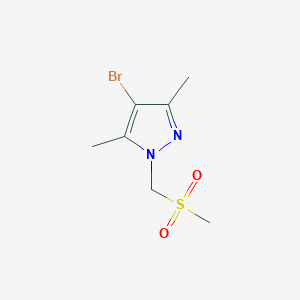
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, two methyl groups, and a methylsulfonyl methyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrazole and bromine.
Bromination: The 3,5-dimethylpyrazole is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position of the pyrazole ring.
Methylsulfonylation: The brominated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
科学研究应用
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the methylsulfonyl methyl group.
3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Lacks the bromine atom.
4-chloro-3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Contains a chlorine atom instead of bromine.
Uniqueness
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methylsulfonyl methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C7H11BrN2O2S |
|---|---|
分子量 |
267.15 g/mol |
IUPAC 名称 |
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O2S/c1-5-7(8)6(2)10(9-5)4-13(3,11)12/h4H2,1-3H3 |
InChI 键 |
ARWGRYXCVGDMAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CS(=O)(=O)C)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
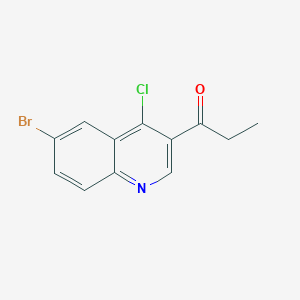
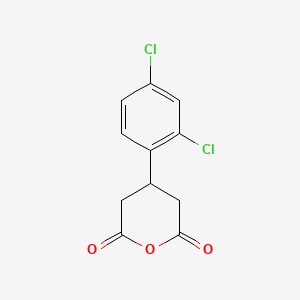
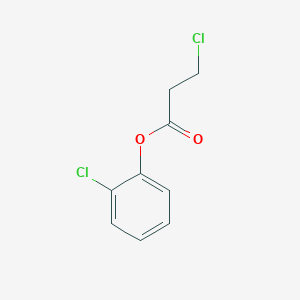
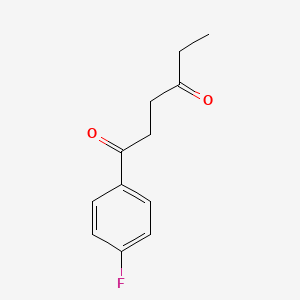
![4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonitrile](/img/structure/B8388152.png)
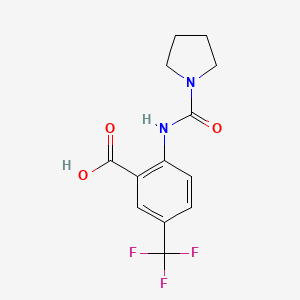
![tert-Butyl(2S)-2-[(4-nitrobenzoyl)amino]-propanoate](/img/structure/B8388162.png)
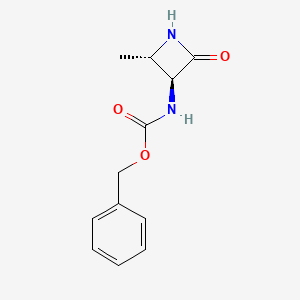
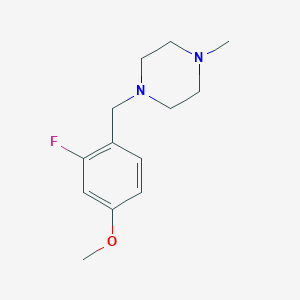
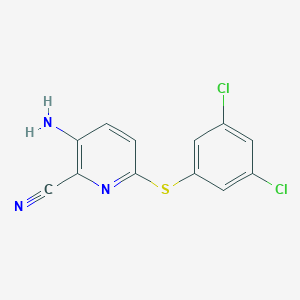
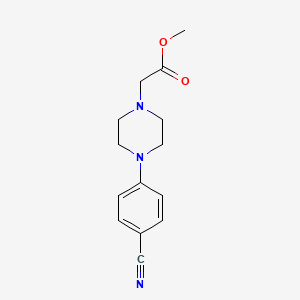
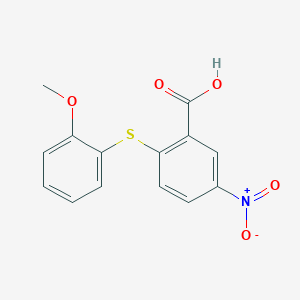
![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
